molecular formula C17H13ClN6O2 B2609321 2-(1-(4-chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1081145-34-7

2-(1-(4-chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No. B2609321
CAS RN: 1081145-34-7
M. Wt: 368.78
InChI Key: CODYMHBJQKQZHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis method for this compound is not available, compounds with similar structures are often synthesized through cycloaddition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings and nitrogen atoms in this compound suggests it might have a relatively high melting point and could be soluble in polar solvents .

Scientific Research Applications

Synthetic Pathways and Biological Activities

The complex chemical structure of 2-(1-(4-chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole, and its derivatives, have been explored in various scientific research studies, focusing on synthetic pathways and potential biological activities. These studies have highlighted the compound's relevance in medicinal chemistry, especially concerning enzyme inhibition and antimicrobial activities.

Enzyme Inhibition Properties

One study focused on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which bears a resemblance to the core structure of interest. These compounds were investigated for their lipase and α-glucosidase inhibition properties. Among them, specific derivatives showed promising anti-lipase and anti-α-glucosidase activities, suggesting potential therapeutic applications in treating conditions like obesity and diabetes due to their enzyme inhibition capabilities (Bekircan, Ülker, & Menteşe, 2015).

Anticancer and Antimicrobial Potentials

Another area of research includes the exploration of anticancer and antimicrobial potentials. Compounds incorporating the 1,3,4-oxadiazole moiety, similar to our compound of interest, have been synthesized and evaluated for their biological activities. Studies have revealed that some of these derivatives exhibit significant anticancer activity against certain cancer cell lines and possess antimicrobial properties against various pathogenic bacteria and fungi. This highlights the compound's potential as a scaffold for developing new therapeutic agents with anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).

Molecular Structure and Electronic Properties

The molecular structure and electronic properties of related 1,3,4-oxadiazole derivatives have also been studied, providing insights into their chemical behavior and potential applications. For instance, research on the structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine included experimental and theoretical analyses. These studies offer valuable information on the molecular electrostatic potential, vibrational frequencies, and crystal structure, which are crucial for understanding the compound's interactions at the molecular level (Gumus et al., 2018).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(methoxymethyl)triazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O2/c1-25-10-14-15(20-23-24(14)13-6-4-12(18)5-7-13)17-22-21-16(26-17)11-3-2-8-19-9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODYMHBJQKQZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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